Cas no 1780424-61-4 (1-Azetidinepropanamine, β,β-difluoro-)

1-Azetidinepropanamine, β,β-difluoro-, is a fluorinated azetidine derivative characterized by its unique structural features, including a difluorinated β-carbon position. This compound is of interest in medicinal chemistry and pharmaceutical research due to the enhanced metabolic stability and lipophilicity imparted by the fluorine substituents. The azetidine ring contributes to conformational rigidity, potentially improving binding affinity in target interactions. Its applications include serving as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The presence of fluorine atoms may also influence pharmacokinetic properties, such as membrane permeability and bioavailability, making it a valuable scaffold for drug discovery and optimization.
1-Azetidinepropanamine, β,β-difluoro- structure
1780424-61-4 structure
Product Name:1-Azetidinepropanamine, β,β-difluoro-
CAS No:1780424-61-4
MF:C6H12F2N2
MW:150.169688224792
CID:5292233
Update Time:2025-10-25

1-Azetidinepropanamine, β,β-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinepropanamine, β,β-difluoro-
    • Inchi: 1S/C6H12F2N2/c7-6(8,4-9)5-10-2-1-3-10/h1-5,9H2
    • InChI Key: ILAGWFUFLNTGAB-UHFFFAOYSA-N
    • SMILES: C(N1CCC1)C(F)(F)CN

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Additional information on 1-Azetidinepropanamine, β,β-difluoro-

1-Azetidinepropanamine, β,β-difluoro- (CAS No. 1780424-61-4): A Comprehensive Overview

1-Azetidinepropanamine, β,β-difluoro- (CAS No. 1780424-61-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidine derivatives, which are known for their ability to modulate various biological processes and interactions.

The azetidine ring, a four-membered heterocyclic structure, imparts a high degree of conformational rigidity and specific stereochemical properties to the molecule. The presence of difluoro substitutions on the β-carbon atoms further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development. Recent studies have highlighted the importance of fluorine substitutions in improving the pharmacological properties of small molecules, particularly in terms of metabolic stability and receptor binding affinity.

In the context of medicinal chemistry, 1-Azetidinepropanamine, β,β-difluoro- has been investigated for its potential as a lead compound in the development of novel therapeutic agents. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), a family of membrane proteins that are involved in a wide range of physiological processes and are targets for many approved drugs. Research has shown that this compound can selectively interact with specific GPCRs, potentially offering new avenues for treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.

Additionally, 1-Azetidinepropanamine, β,β-difluoro- has been studied for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, and compounds that can effectively modulate these responses have significant therapeutic potential. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-Azetidinepropanamine, β,β-difluoro- is another area of active research. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it a promising candidate for further clinical evaluation. Moreover, the compound's ability to cross the blood-brain barrier (BBB) has been noted in several studies, which is particularly important for targeting central nervous system (CNS) disorders.

From a synthetic chemistry perspective, 1-Azetidinepropanamine, β,β-difluoro- can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the formation of the azetidine ring followed by selective fluorination at the β-carbon positions. Recent advancements in fluorination techniques have made it possible to achieve high yields and stereoselectivity in these reactions. This synthetic accessibility is crucial for large-scale production and clinical trials.

In conclusion, 1-Azetidinepropanamine, β,β-difluoro- (CAS No. 1780424-61-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its use in various medical conditions.

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